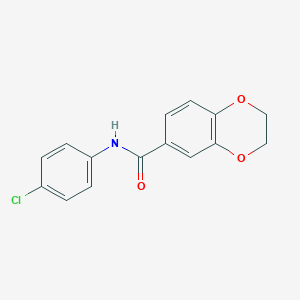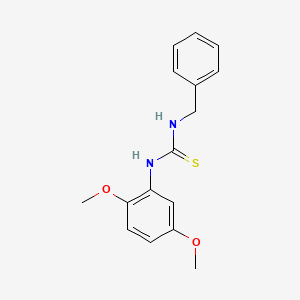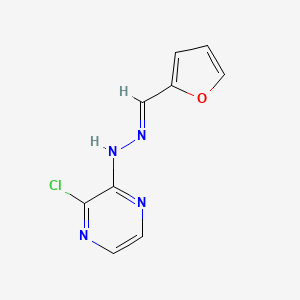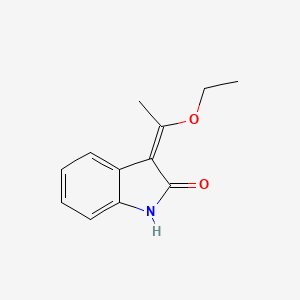![molecular formula C21H25FN2O3S B5862635 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide, commonly known as CFM-2, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CFM-2 is a non-peptide antagonist of the N-methyl-D-aspartate (NMDA) receptor, and it has been shown to have promising effects in various neurological and psychiatric disorders.
Mecanismo De Acción
CFM-2 acts as a non-competitive antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the this compound receptor, CFM-2 can modulate the activity of the glutamatergic system, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. In animal studies, CFM-2 has been shown to reduce the activity of the this compound receptor, which can lead to a decrease in glutamate release and a reduction in excitotoxicity. CFM-2 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in conditions such as chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for use in laboratory experiments. It is a highly specific and potent antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which makes it a valuable tool for studying the glutamatergic system. However, CFM-2 also has some limitations. It has a relatively short half-life, which makes it difficult to use in long-term studies. It also has poor solubility in water, which can make it challenging to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on CFM-2. One area of interest is in the development of new and more effective formulations of the compound. Another area of research is in the identification of new therapeutic applications for CFM-2, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the mechanisms of action of CFM-2, which may lead to a better understanding of its potential therapeutic effects.
Métodos De Síntesis
The synthesis of CFM-2 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and it requires a high degree of precision and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of CFM-2 is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
CFM-2 has been the subject of extensive scientific research, and it has shown promise in a variety of applications. One of the most significant areas of research has been in the treatment of neurological and psychiatric disorders. CFM-2 has been shown to have potential therapeutic effects in conditions such as depression, schizophrenia, and chronic pain.
Propiedades
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXBPMHVVWIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)

![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)


![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

